molecular formula C9H12N4O3 B14000815 6-(trimethoxymethyl)-7H-purine CAS No. 92985-80-3

6-(trimethoxymethyl)-7H-purine

Cat. No.: B14000815
CAS No.: 92985-80-3
M. Wt: 224.22 g/mol
InChI Key: KSZYGRIMJDVXGQ-UHFFFAOYSA-N
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Description

6-(Trimethoxymethyl)-7H-purine is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trimethoxymethyl)-7H-purine typically involves the introduction of the trimethoxymethyl group onto the purine ring. One common method is through the reaction of purine with trimethoxymethane in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C) to facilitate the reaction.

    Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.

    Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Trimethoxymethyl)-7H-purine can undergo various chemical reactions, including:

    Oxidation: The trimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the trimethoxymethyl group to a hydroxymethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

6-(Trimethoxymethyl)-7H-purine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(trimethoxymethyl)-7H-purine involves its interaction with specific molecular targets. The trimethoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    6-Methylpurine: A purine derivative with a methyl group instead of a trimethoxymethyl group.

    7-Methylguanine: Another purine derivative with a methyl group at a different position on the purine ring.

    6-Thioguanine: A purine analog with a sulfur atom replacing an oxygen atom in the guanine structure.

Uniqueness: 6-(Trimethoxymethyl)-7H-purine is unique due to the presence of the trimethoxymethyl group, which can significantly alter its chemical properties and biological activities compared to other purine derivatives. This unique substitution pattern can enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

92985-80-3

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

6-(trimethoxymethyl)-7H-purine

InChI

InChI=1S/C9H12N4O3/c1-14-9(15-2,16-3)7-6-8(12-4-10-6)13-5-11-7/h4-5H,1-3H3,(H,10,11,12,13)

InChI Key

KSZYGRIMJDVXGQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C2C(=NC=N1)N=CN2)(OC)OC

Origin of Product

United States

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